molecular formula C5H3IN2O B11872858 3-Iodopyrazine-2-carbaldehyde

3-Iodopyrazine-2-carbaldehyde

Cat. No.: B11872858
M. Wt: 233.99 g/mol
InChI Key: QQFAWGYOJUJPJR-UHFFFAOYSA-N
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Description

3-Iodopyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3IN2O. It is a derivative of pyrazine, where an iodine atom is substituted at the third position and an aldehyde group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodopyrazine-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the iodination of pyrazine-2-carbaldehyde. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Iodopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodopyrazine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodopyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodopyrazine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its halogenated counterparts. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-iodopyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFAWGYOJUJPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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